(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Benzyl Ether: The benzyl ether group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Bromination: The bromophenyl group is incorporated via an electrophilic aromatic substitution reaction using bromine or a brominating agent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Heparinoids: These compounds share some structural similarities but are primarily used for their anticoagulant properties.
Uniqueness
The uniqueness of (5E)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer specific reactivity and potential biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C24H15BrF3NO2S2 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H15BrF3NO2S2/c25-18-9-10-20(31-14-15-5-2-1-3-6-15)16(11-18)12-21-22(30)29(23(32)33-21)19-8-4-7-17(13-19)24(26,27)28/h1-13H,14H2/b21-12+ |
InChI Key |
BOCYLCUIKVPVEF-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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